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molecular formula C14H19NO3 B4172543 ETHYL [(4-TERT-BUTYLPHENYL)CARBAMOYL]FORMATE

ETHYL [(4-TERT-BUTYLPHENYL)CARBAMOYL]FORMATE

Cat. No. B4172543
M. Wt: 249.30 g/mol
InChI Key: WURIMUMBNRFTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383829B2

Procedure details

To 20 ml of tetrahydrofuran, were added 3.13 g of 4-t-butyl aniline, and 2.42 g of triethylamine, and the solution was iced. In the iced solution, 2.73 g of ethyl chloroglyoxylic acid was added dropwise to the resulting solution over 10 minutes, after which the solution was heated to room temperature, and stirred for about one hour. After completion of the reaction, 50 ml of water was added to the reacted solution, and extraction was carried out three times with ethyl acetate. The organic phase was dried over anhydrous magnesium sulfate and solvent was evaporated under reduced pressure to obtain 4.97 g (99.7%) of ethyl-2-(4-t-butylphenylamino)-2-oxoacetate.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1CCCC1.[C:6]([C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1)([CH3:9])([CH3:8])[CH3:7].C(N(CC)CC)C.[CH2:24]([O:26][C:27](=[O:31])[C:28](Cl)=[O:29])[CH3:25]>C(OCC)(=O)C.O>[CH2:24]([O:26][C:27](=[O:31])[C:28]([NH:14][C:13]1[CH:12]=[CH:11][C:10]([C:6]([CH3:9])([CH3:7])[CH3:8])=[CH:16][CH:15]=1)=[O:29])[CH3:25]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
3.13 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(N)C=C1
Name
Quantity
2.42 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
2.73 g
Type
reactant
Smiles
C(C)OC(C(=O)Cl)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for about one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reacted solution, and extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous magnesium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C(=O)NC1=CC=C(C=C1)C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.97 g
YIELD: PERCENTYIELD 99.7%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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